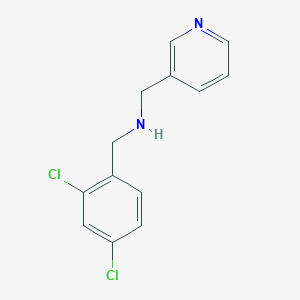
(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine” is C13H12Cl2N2 according to one source . Another source mentions a similar compound, “2-CYANO-3-(2,4-DICHLOROPHENYL)-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE”, with a molecular formula of C16H11Cl2N3O .Applications De Recherche Scientifique
Global Trends in Herbicide Toxicity Studies
A scientometric review analyzed global trends and gaps in studies about 2,4-D herbicide toxicity, highlighting the rapid advancement in research on toxicology and mutagenicity. This review emphasizes the importance of occupational risk, neurotoxicity, herbicide resistance, and impacts on non-target aquatic species. It suggests future research should focus on molecular biology, especially gene expression, and the assessment of exposure in vertebrates or pesticide degradation studies (Zuanazzi et al., 2020).
Environmental Impact of Organochlorine Compounds
An extensive review evaluated the consequences of aquatic environment contamination by chlorophenols, including 2,4-dichlorophenol, highlighting their moderate toxicity to mammalian and aquatic life and potential for bioaccumulation. This work underscores the need for understanding the environmental behavior of chlorophenols to mitigate their impact (Krijgsheld & Gen, 1986).
Herbicide Behavior and Microbial Degradation
A review focused on 2,4-D, a widely used herbicide in agriculture, discussed its environmental persistence and the role of microorganisms in its degradation. The indiscriminate use of such pesticides can harm the environment, highlighting the significance of microbial remediation processes (Magnoli et al., 2020).
Wastewater Treatment in Pesticide Production
Research into wastewater treatment options for the pesticide industry revealed the presence of various toxic pollutants, including 2,4-D. Biological processes and granular activated carbon treatments were found to be effective in removing these compounds, showcasing the importance of treatment processes in preventing environmental contamination (Goodwin et al., 2018).
Potential Impact on Human and Ecosystems
A review on the herbicide 2,4-D's potential lethal effects on non-target organisms, including humans, stressed the need for further research on its environmental fate, accumulation, and impacts due to its widespread use and detection in various ecosystems (Islam et al., 2017).
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10/h1-7,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLOGVSUIRUNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

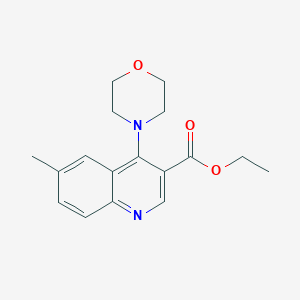
![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)
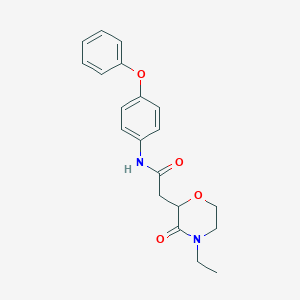


![Ethyl 6-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502029.png)

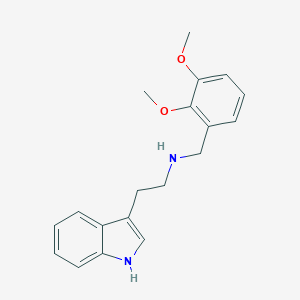
![N-(tert-butyl)-N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B502032.png)
![Phenanthro[9,10-b]quinoxaline-10-carboxylic acid](/img/structure/B502033.png)
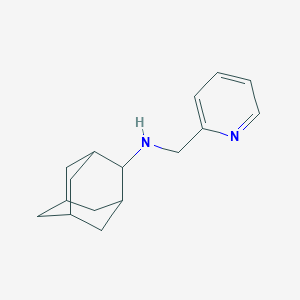

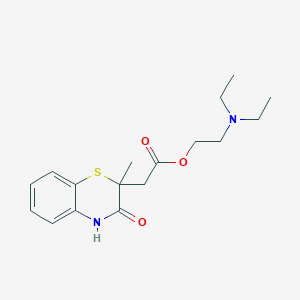
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B502041.png)